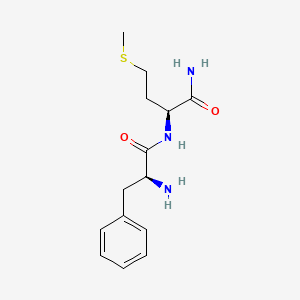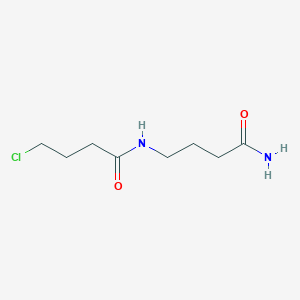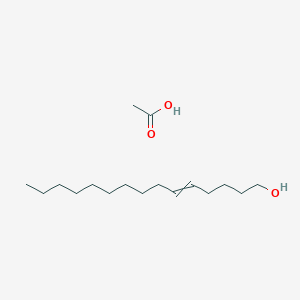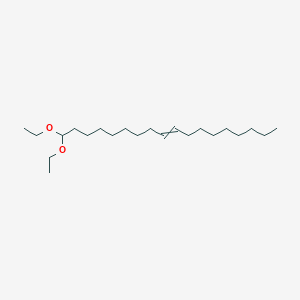
1,1-Diethoxyoctadec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxyoctadec-9-ene is an organic compound with the molecular formula C22H44O2 It is a derivative of octadecene, featuring two ethoxy groups attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxyoctadec-9-ene can be synthesized through the reaction of octadec-9-ene with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Preparation of Octadec-9-ene: Octadec-9-ene is prepared through the hydrogenation of octadecyne.
Ethanol Addition: Octadec-9-ene is then reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxyoctadec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like halides or amines.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxyoctadec-9-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,1-Diethoxyoctadec-9-ene involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s hydrophobic tail allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxyethane: A smaller analog with similar functional groups but a shorter carbon chain.
1,1-Diethoxyhexadecane: Similar structure with a shorter carbon chain.
1,1-Diethoxyoctane: Another analog with a different carbon chain length.
Uniqueness
1,1-Diethoxyoctadec-9-ene is unique due to its long carbon chain, which imparts distinct hydrophobic properties and makes it suitable for applications involving lipid interactions and membrane studies. Its specific structure allows for unique reactivity and interactions compared to shorter-chain analogs.
Properties
CAS No. |
63303-77-5 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
1,1-diethoxyoctadec-9-ene |
InChI |
InChI=1S/C22H44O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23-5-2)24-6-3/h13-14,22H,4-12,15-21H2,1-3H3 |
InChI Key |
IYGGJZZNMXGRFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


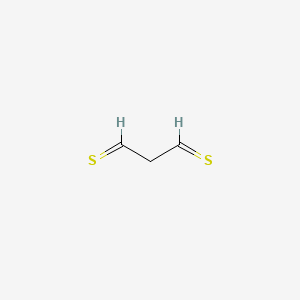
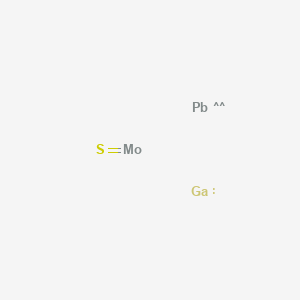
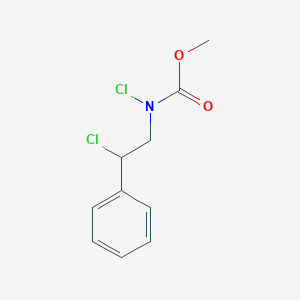
![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
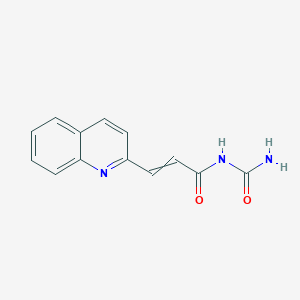
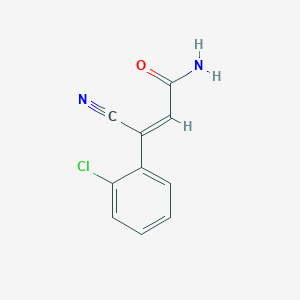
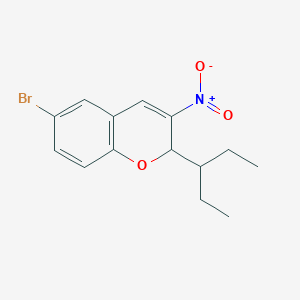
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)
